molecular formula C24H19ClN2O3S2 B2750875 5-BENZOYL-3-(BENZENESULFONYL)-N2-(3-CHLORO-4-METHYLPHENYL)THIOPHENE-2,4-DIAMINE CAS No. 866865-33-0

5-BENZOYL-3-(BENZENESULFONYL)-N2-(3-CHLORO-4-METHYLPHENYL)THIOPHENE-2,4-DIAMINE

Cat. No.: B2750875
CAS No.: 866865-33-0
M. Wt: 483
InChI Key: JLCWSSKFZSNEBF-UHFFFAOYSA-N
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Description

5-BENZOYL-3-(BENZENESULFONYL)-N2-(3-CHLORO-4-METHYLPHENYL)THIOPHENE-2,4-DIAMINE: is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-BENZOYL-3-(BENZENESULFONYL)-N2-(3-CHLORO-4-METHYLPHENYL)THIOPHENE-2,4-DIAMINE involves multiple steps, typically starting with the preparation of the thiophene core. The process includes:

    Formation of the Thiophene Core: This is achieved through a cyclization reaction involving sulfur and a suitable diene precursor.

    Introduction of Amino and Sulfonyl Groups: Amination and sulfonylation reactions are carried out using appropriate reagents such as amines and sulfonyl chlorides.

    Attachment of the Anilino Group: This step involves a nucleophilic substitution reaction where the anilino group is introduced.

    Final Coupling: The phenylmethanone moiety is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and anilino groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chloro and anilino positions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.

Major Products:

    Oxidation Products: Oxides of the amino and anilino groups.

    Reduction Products: Sulfides from the reduction of the sulfonyl group.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: Its unique structure makes it suitable for the development of novel materials with specific electronic and optical properties.

Biology and Medicine:

    Drug Development: The compound’s structure allows it to interact with biological targets, making it a potential candidate for drug development, particularly in the treatment of cancer and inflammatory diseases.

    Biological Probes: It can be used as a probe to study biological pathways and mechanisms due to its ability to bind to specific proteins and enzymes.

Industry:

    Polymer Science: The compound can be incorporated into polymers to enhance their mechanical and thermal properties.

    Electronics: Its electronic properties make it suitable for use in the development of organic semiconductors and other electronic devices.

Mechanism of Action

The mechanism by which 5-BENZOYL-3-(BENZENESULFONYL)-N2-(3-CHLORO-4-METHYLPHENYL)THIOPHENE-2,4-DIAMINE exerts its effects involves interaction with specific molecular targets. These targets may include:

    Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

    Receptors: It can modulate receptor activity by acting as an agonist or antagonist.

    Pathways: The compound may influence various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

  • [3-Amino-4-(benzenesulfonyl)-5-(5-chloro-2-methylanilino)thiophen-2-yl]-phenylmethanone
  • [3-Amino-4-(benzenesulfonyl)-5-(4-chloro-3-methylanilino)thiophen-2-yl]-phenylmethanone

Uniqueness:

  • Structural Differences: The position and nature of substituents on the thiophene and phenyl rings can significantly alter the compound’s properties and reactivity.
  • Functional Group Variations: Differences in the functional groups attached to the core structure can lead to variations in biological activity and chemical reactivity.

Properties

IUPAC Name

[3-amino-4-(benzenesulfonyl)-5-(3-chloro-4-methylanilino)thiophen-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O3S2/c1-15-12-13-17(14-19(15)25)27-24-23(32(29,30)18-10-6-3-7-11-18)20(26)22(31-24)21(28)16-8-4-2-5-9-16/h2-14,27H,26H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCWSSKFZSNEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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